molecular formula C10H9FINO3 B1632414 (5R)-3-(3-Fluoro-4-iodophenyl)-5-hydroxymethyloxazolidin-2-one CAS No. 487041-08-7

(5R)-3-(3-Fluoro-4-iodophenyl)-5-hydroxymethyloxazolidin-2-one

Cat. No.: B1632414
CAS No.: 487041-08-7
M. Wt: 337.09 g/mol
InChI Key: DIDJTOBWBNSVKL-SSDOTTSWSA-N
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Description

(5R)-3-(3-Fluoro-4-iodophenyl)-5-hydroxymethyloxazolidin-2-one is a heterocyclic compound that contains both fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-3-(3-Fluoro-4-iodophenyl)-5-hydroxymethyloxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluoro and Iodo Substituents: The aromatic ring can be functionalized with fluorine and iodine atoms using electrophilic aromatic substitution reactions. Common reagents for these reactions include fluorinating agents like Selectfluor and iodinating agents like iodine monochloride.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazolidinone ring can undergo reduction to form an amino alcohol, using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine and iodine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amino alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

(5R)-3-(3-Fluoro-4-iodophenyl)-5-hydroxymethyloxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R)-3-(3-Fluoro-4-iodophenyl)-5-hydroxymethyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (5R)-3-(3-Fluoro-4-chlorophenyl)-5-hydroxymethyloxazolidin-2-one: Similar structure but with a chlorine atom instead of iodine.

    (5R)-3-(3-Fluoro-4-bromophenyl)-5-hydroxymethyloxazolidin-2-one: Similar structure but with a bromine atom instead of iodine.

    (5R)-3-(3-Fluoro-4-methylphenyl)-5-hydroxymethyloxazolidin-2-one: Similar structure but with a methyl group instead of iodine.

Uniqueness

The presence of both fluorine and iodine atoms in (5R)-3-(3-Fluoro-4-iodophenyl)-5-hydroxymethyloxazolidin-2-one makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5R)-3-(3-fluoro-4-iodophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FINO3/c11-8-3-6(1-2-9(8)12)13-4-7(5-14)16-10(13)15/h1-3,7,14H,4-5H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDJTOBWBNSVKL-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC(=C(C=C2)I)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC(=C(C=C2)I)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FINO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487041-08-7
Record name Compound 3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of alcohol 103 (10.74 g, 50.9 mmol) in trifluoroacetic acid (TFA, 50 mL) was treated with N-iodosuccinimide (12.03 g, 53.45 mmol, 1.05 equiv) at 25° C. and stirred for 2 h. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was concentrated in vacuo. The residue was then treated with H2O (100 mL) and 20% EtOAc/hexane (100 mL) at 25° C., and the resulting mixture was stirred at 25° C. for 30 min before being cooled to 0-5° C. for 2 h. The white solids were collected by filtration, washed with H2O (2×25 mL) and 20% EtOAc/hexane (2×25 mL), and dried in vacuo to afford the desired (SR)-3-(3-fluoro-4-iodo-phenyl)-5-hydroxymethyl-oxazolidin-2-one 104 (15.1 g, 88% yield) as an off-white powder. This product was directly used in subsequent reactions without further purification. 1H NMR (300 MHz, DMSO-d6) δ 3.58 (dd, 1H, J=4.2, 12.6 Hz), 3.67 (dd, 1H, J=3.0, 12.6 Hz), 3.67 (dd, 1H, J=6.3, 9.0 Hz), 4.07 (t, 1H, J=9.0 Hz), 4.72 (m, 1H), 5.21 (br. s, 1H, OH), 7.22 (dd, 1H, J=2.4, 8.4 Hz), 7.58 (dd, 1H, J=2.4, 11.1 Hz), 7.81 (dd, 1H, J=7.8, 8.7 Hz). C10H9FINO3, LCMS (EI) m/e 338 (M++H).
Quantity
10.74 g
Type
reactant
Reaction Step One
Quantity
12.03 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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